4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with benzaldehyde derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Medicine
Drug Development:
Industry
Agriculture: Possible use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
Mechanism of Action
The mechanism of action of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 4-((3-BR-BENZYLIDENE)AMINO)-5-(2,4-DI-CL-PH)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other compounds.
Properties
Molecular Formula |
C15H9BrCl2N4S |
---|---|
Molecular Weight |
428.1 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9BrCl2N4S/c16-10-3-1-2-9(6-10)8-19-22-14(20-21-15(22)23)12-5-4-11(17)7-13(12)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
VTNNTZKPGDKDRD-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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